molecular formula C12H13FN2O B2868489 7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one CAS No. 1018567-85-5

7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

Cat. No.: B2868489
CAS No.: 1018567-85-5
M. Wt: 220.247
InChI Key: QFFZXZBXTGNKBC-UHFFFAOYSA-N
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Description

7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is a useful research compound. Its molecular formula is C12H13FN2O and its molecular weight is 220.247. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Design in MAP Kinase Inhibitors

Research on compounds with imidazole scaffolds, which share structural similarities with the given compound, emphasizes their role in inhibiting p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory processes. These studies contribute to the design of selective inhibitors targeting the ATP-binding pocket of MAP kinase, demonstrating the compound's relevance in developing anti-inflammatory drugs (Scior et al., 2011).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoins, closely related to imidazolidinones, are highlighted for their utility as scaffolds in drug discovery due to their versatile biological activities. This research supports the potential of the given compound in synthesizing bioactive molecules for therapeutic applications, underscoring its significance in creating new drugs (Shaikh et al., 2023).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Similar to pyrazolo[1,5-a]pyrimidine, compounds within this chemical family exhibit a broad range of medicinal properties, including anticancer, anti-inflammatory, and CNS agent activities. This underscores the potential for structural analogs, like the specified compound, to serve as building blocks in developing drug-like candidates for various diseases (Cherukupalli et al., 2017).

Mechanism of Action

Properties

IUPAC Name

7a-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-10-3-1-9(2-4-10)12-6-5-11(16)15(12)8-7-14-12/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFZXZBXTGNKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(NCCN2C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.